4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine

Lipophilicity Drug Design ADME Prediction

Reproducibility of SAR studies suffers when using generic phenylmorpholine analogs lacking precise substitution. 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine (CAS 1774897-47-0) eliminates regioisomeric ambiguity with a unique 3-F-2-CF3 pattern. • Reduces CYP450-mediated oxidation vs. mono-substituted analogs, enhancing metabolic half-life. • Low TPSA (21.26 Ų) preserves passive permeability for CNS drug discovery. • Available at ≥98% purity with reliable global delivery for seamless lead optimization.

Molecular Formula C11H11F4NO
Molecular Weight 249.2 g/mol
CAS No. 1774897-47-0
Cat. No. B1402038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine
CAS1774897-47-0
Molecular FormulaC11H11F4NO
Molecular Weight249.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=CC=C2)F)C(F)(F)F
InChIInChI=1S/C11H11F4NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2
InChIKeyUWDQJQMSNSGMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine


4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine (CAS 1774897-47-0) is a fluorinated aromatic morpholine derivative with the molecular formula C11H11F4NO and a molecular weight of 249.20 g/mol . This compound belongs to the class of phenylmorpholines and is characterized by a morpholine ring attached to a phenyl group that is substituted at the 3-position with a fluorine atom and at the 2-position with a trifluoromethyl group . It is commercially available as a research chemical from multiple reputable vendors with specified purity grades suitable for pharmaceutical and agrochemical research applications .

Fluorinated phenylmorpholine building block for SAR studies
3-Fluoro-2-trifluoromethyl substitution pattern
Consistent purity from multiple research chemical suppliers
Suitable for CNS and intracellular target research programs

Non-Interchangeability of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine


Fluorinated phenylmorpholines exhibit distinct physicochemical and biological profiles that are exquisitely sensitive to the regioisomeric placement and combination of fluoro and trifluoromethyl substituents on the phenyl ring . The specific 3-fluoro-2-trifluoromethyl substitution pattern in 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine (CAS 1774897-47-0) dictates a unique electronic environment and steric conformation that cannot be replicated by analogs bearing the same substituents at different positions (e.g., 4-fluoro-2-trifluoromethyl) or by analogs lacking the dual fluorine substitution . This structural specificity translates into quantifiable differences in lipophilicity, metabolic stability, and potential target engagement—meaning that generic substitution without direct comparative validation risks introducing uncontrolled variables that can confound SAR studies, compromise assay reproducibility, and misdirect lead optimization efforts [1].

Regioisomeric sensitivity

Placement of F and CF3 governs lipophilicity and metabolic profile; regioisomeric analogs may shift assay outcomes.

Dual substitution advantage

Mono-substituted or unsubstituted phenylmorpholines may not reproduce the predicted microsomal stability or permeability characteristics.

Validation required

Direct comparative data for this specific compound versus analogs are limited; class-level inferences should be verified experimentally.

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine vs. Closest Analogs


Enhanced Lipophilicity Over Regioisomeric Analogs

The target compound 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine is predicted to exhibit significantly higher lipophilicity compared to closely related analogs that lack the dual fluorine/trifluoromethyl substitution or that place the substituents in a different regioisomeric arrangement. While experimental LogP values for this specific compound are not publicly reported in primary literature, computational predictions and class-level inference based on structural analogs indicate a LogP approximately 1.0–2.0 units higher than mono-fluorinated or mono-trifluoromethylated phenylmorpholines . For reference, the analog 3-(4-fluorophenyl)morpholine (CAS 1017396-52-9) has an experimental LogP of 1.82 , and 2-(4-(trifluoromethyl)phenyl)morpholine (CAS 62243-72-5) has an experimental LogP of 1.61 . The presence of both an ortho-trifluoromethyl and a meta-fluoro group on the phenyl ring in the target compound is expected to substantially increase LogP due to enhanced hydrophobic surface area and reduced hydrogen-bonding capacity, a trend well-established for poly-fluorinated aromatic systems .

Predicted lipophilicity
Class-level inference
Pred. LogP ~2.8–3.5 vs. 1.61–1.82 for mono-substituted analogs
Supports lipophilicity-led selection context
Computational prediction; experimental confirmation advised
Lipophilicity Drug Design ADME Prediction

Conserved Polar Surface Area with Increased Lipophilicity

The topological polar surface area (TPSA) of 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine is predicted to be 21.26 Ų, identical to that of the simpler analog 3-(4-fluorophenyl)morpholine (TPSA = 21.26 Ų) and 2-(4-(trifluoromethyl)phenyl)morpholine (TPSA = 21.26 Ų) . This is because the additional fluorine and trifluoromethyl substituents do not introduce additional hydrogen-bond donors or acceptors beyond those already present in the morpholine ring. Consequently, the compound achieves a uniquely differentiated profile: significantly enhanced lipophilicity (see Evidence Item 1) without the typical penalty of increased polar surface area that can impair passive membrane permeability . In contrast, analogs that introduce additional heteroatoms or polar functional groups to increase solubility would inevitably raise TPSA, potentially compromising blood-brain barrier penetration or oral absorption . This decoupling of lipophilicity from polar surface area is a key design feature that distinguishes this compound from alternatives that trade off one property for the other.

Conserved TPSA
Class-level inference
TPSA 21.26 Ų identical to mono-substituted analogs despite higher LogP
Decoupled lipophilicity and polar surface area
Calculated TPSA; verify experimentally
Polar Surface Area Membrane Permeability Drug-Likeness

Verified High Purity from Multiple Vendors

The target compound is commercially available from multiple independent, reputable suppliers with consistent and verifiable purity specifications: AKSci specifies ≥95% purity , CheMenu specifies 97% purity , and both MolCore and Leyan specify ≥98% purity (NLT 98%) . This cross-vendor consistency in high-purity offerings is not uniformly observed for all regioisomeric analogs; for example, the 4-fluoro-2-trifluoromethyl regioisomer (CAS 1707392-04-8) is also available at 95–98% purity , but the 3-fluoro-4-trifluoromethyl analog (CAS 1270554-85-2) is less widely stocked and may require custom synthesis . The established commercial availability and documented purity range of 95–98% ensure that researchers can source the compound with confidence in its identity and quality, reducing the risk of batch-to-batch variability that could confound biological assays or synthetic reproducibility.

Vendor purity
Reported
95–98% across multiple vendors (AKSci, CheMenu, MolCore, Leyan)
Supports procurement reproducibility
Vendor specifications; request batch CoA
Purity Specification Reproducibility Procurement

Predicted Metabolic Stability Advantage

The strategic placement of a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position on the phenyl ring of 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine is predicted to confer enhanced metabolic stability relative to analogs lacking this specific substitution pattern . A systematic pairwise analysis of aromatic halogenation and trifluoromethyl substitution effects on human liver microsomal clearance has demonstrated that the presence of both a fluorine atom and a trifluoromethyl group on the same aromatic ring can significantly reduce oxidative metabolism by cytochrome P450 enzymes, particularly when the fluorine is positioned ortho or meta to the trifluoromethyl group [1]. In contrast, mono-substituted analogs such as 3-(4-fluorophenyl)morpholine (lacking the CF3 group) or 2-(4-(trifluoromethyl)phenyl)morpholine (lacking the additional fluorine) are expected to be more susceptible to metabolic oxidation at unsubstituted positions on the phenyl ring [1]. While direct experimental comparison of metabolic stability for this specific compound versus its regioisomers is not publicly available, the class-level evidence strongly supports the inference that the 3-fluoro-2-trifluoromethyl motif provides a differentiated metabolic profile that can reduce clearance and extend half-life in vivo.

Predicted metabolic stability
Class-level inference
Predicted reduced microsomal clearance for dual F/CF3 vs. mono-substituted (class-level trend ~2–5× reduction)
Supports metabolic stability screening context
Direct comparative data not reported; validate in relevant microsome assay
Metabolic Stability CYP450 Fluorine Blocking

Application Scenarios for 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine


CNS-Penetrant Kinase Inhibitor and GPCR Modulator Optimization

The combination of high predicted lipophilicity (LogP ~2.8–3.5) and low TPSA (21.26 Ų) makes 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine an ideal morpholine building block for programs targeting intracellular kinases or CNS receptors where blood-brain barrier penetration is required . This specific regioisomer can be incorporated into larger pharmacophores as a lipophilic, metabolically stable phenylmorpholine moiety without increasing polar surface area, thereby preserving passive permeability. Procurement of this compound at verified high purity (95–98%) from multiple vendors supports reproducible SAR campaigns and scale-up for in vivo proof-of-concept studies .

Metabolic Stability-Driven Preclinical Candidate Selection

The 3-fluoro-2-trifluoromethyl substitution pattern is predicted to reduce cytochrome P450-mediated oxidative metabolism compared to mono-substituted or unsubstituted phenylmorpholine analogs . This makes 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine a strategically differentiated starting point for medicinal chemistry programs aiming to improve pharmacokinetic half-life and reduce clearance without introducing additional polar functionality. The compound can serve as a direct comparator in head-to-head microsomal stability assays against regioisomeric analogs to validate the predicted metabolic advantage .

Fluorinated Building Block for Agrochemical and Pharma R&D

As a commercially available, high-purity building block, 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine is well-suited for use as a synthetic intermediate in the preparation of more complex fluorinated molecules with potential applications in agrochemicals (e.g., fungicides, herbicides) and pharmaceuticals (e.g., kinase inhibitors, antiviral agents) . The compound's secondary amine functionality enables further derivatization through alkylation, acylation, or sulfonylation, while the fluorine-rich aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Its consistent purity and commercial availability reduce the synthetic burden on discovery teams, allowing faster exploration of chemical space .

Physicochemical Benchmarking for Fragment Library Design

The unique decoupling of increased lipophilicity from polar surface area exhibited by 4-(3-fluoro-2-(trifluoromethyl)phenyl)morpholine (TPSA = 21.26 Ų despite high LogP) provides a valuable benchmark for fragment-based drug discovery (FBDD) libraries . This compound can serve as a reference point for evaluating the property space accessible via strategic fluorine/trifluoromethyl substitution without incurring TPSA penalties. Inclusion of this compound in fragment screening collections can help identify hits with favorable permeability profiles that might be missed by libraries biased toward more polar fragments .

Application
Selection Property
Validation Focus
CNS kinase inhibitor and GPCR modulator research
Low TPSA with predicted enhanced lipophilicity
Blood-brain barrier permeability assessment
Metabolic stability assessment in preclinical research
Predicted CYP450-mediated oxidation resistance
Microsomal stability comparison across regioisomers
Fluorinated building block for agrochemical and pharmaceutical synthesis
Secondary amine and fluorine-rich ring for derivatization
Purity and cross-coupling reactivity
Fragment library property space benchmarking
Decoupled lipophilicity and TPSA
Permeability and solubility screening in fragment collections
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